4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring, along with a nitropyrazol group attached via a methylene bridge.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can lead to a variety of products. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis of Derivatives and Chemical Reactivity
The study of enamines, including compounds structurally related to 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, has shown that these compounds can undergo various chemical reactions to synthesize a range of derivatives. For instance, 4-Nitrophenyl-1-piperidinostyrene can react with aromatic diazonium salt to form arylhydrazonal derivatives. These can further react with active methylene compounds to yield pyridazine derivatives, and with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives. This demonstrates the compound's versatility in synthesizing heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Abdallah, Salaheldin, & Radwan, 2007).
Corrosion Inhibition
Research on piperidine derivatives, closely related to 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, has shown their potential as corrosion inhibitors. A study involving quantum chemical calculations and molecular dynamics simulations on piperidine derivatives demonstrated their effectiveness in inhibiting the corrosion of iron. These findings are significant for industrial applications, where corrosion resistance is critical for extending the lifespan of metal components and structures (Kaya et al., 2016).
Nitrosation Reactions
Nitrosation reactions of compounds like piperine, which share structural motifs with 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, have been studied for their mutagenic activity. Understanding the nitrosation reactions of such compounds is crucial for assessing their safety and potential carcinogenic risks associated with their use and formation in the environment (Shenoy et al., 1992).
Photophysical Properties
The integration of spiro-piperidine units into synthetic bacteriochlorins, which are structurally related to 4-[(5-Nitropyrazol-1-yl)methyl]piperidine hydrochloride, has been explored to tailor the spectral properties of these compounds for potential applications in photodynamic therapy and solar energy conversion. This research highlights the importance of structural modification in tuning the photophysical properties of compounds for specific applications (Reddy et al., 2013).
Future Directions
Properties
IUPAC Name |
4-[(5-nitropyrazol-1-yl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c14-13(15)9-3-6-11-12(9)7-8-1-4-10-5-2-8;/h3,6,8,10H,1-2,4-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSHRROYFPRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.